(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester (1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13440948
InChI: InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
SMILES: CCN1CCCC(C1)NC(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13440948

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

(1-Ethyl-piperidin-3-YL)-carbamic acid tert-butyl ester -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl N-(1-ethylpiperidin-3-yl)carbamate
Standard InChI InChI=1S/C12H24N2O2/c1-5-14-8-6-7-10(9-14)13-11(15)16-12(2,3)4/h10H,5-9H2,1-4H3,(H,13,15)
Standard InChI Key ADHDPNAOCNHJJI-UHFFFAOYSA-N
SMILES CCN1CCCC(C1)NC(=O)OC(C)(C)C
Canonical SMILES CCN1CCCC(C1)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

The molecular formula of (1-ethyl-piperidin-3-yl)-carbamic acid tert-butyl ester is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol. Its structure comprises a six-membered piperidine ring substituted at the 3-position with a carbamate group (tert-butyl ester) and a 1-position ethyl group. The tert-butyl carbamate moiety enhances steric protection and solubility, while the ethyl group influences conformational flexibility .

Key Structural Features:

  • Piperidine ring: Provides a rigid scaffold for interactions with biological targets.

  • tert-Butyl carbamate: A protective group that stabilizes the amine functionality during synthetic processes.

  • Ethyl substituent: Modulates electronic and steric properties, impacting reactivity and binding affinity.

Table 1: Molecular Properties

PropertyValue
CAS Number1284935-69-8
Molecular FormulaC₁₂H₂₄N₂O₂
Molecular Weight228.33 g/mol
IUPAC Nametert-butyl N-(1-ethylpiperidin-3-yl)carbamate
SMILESCCN1CCCC(C1)NC(=O)OC(C)(C)C

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves multi-step strategies to ensure regioselectivity and high purity:

  • Piperidine Functionalization: Introduction of the ethyl group via alkylation of piperidine using ethyl halides or reductive amination .

  • Carbamate Formation: Reaction with tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine) to protect the amine .

  • Purification: Chromatographic techniques (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product .

Key Reaction Conditions:

  • Temperature: Controlled below 0°C during Boc protection to prevent side reactions .

  • Catalysts: HATU or EDCI for efficient coupling .

  • Yield: Optimized to >75% through stoichiometric control .

Pharmaceutical Applications

Role in Drug Synthesis

This compound is a precursor in synthesizing 4-Amino-N-(1-ethyl-3-piperidinyl)-5-(ethylsulfonyl)-2-methoxybenzamide (Amisulpride EP Impurity G), a metabolite of the antipsychotic drug Amisulpride . Its structural features enable precise modifications for enhancing drug bioavailability and target specificity.

Comparative Analysis with Related Compounds

Table 2: Structural and Functional Comparison

Compound NameKey FeaturesApplications
(1-Ethyl-piperidin-3-yl)-carbamic acid tert-butyl esterEthyl, tert-butyl carbamateAmisulpride impurity synthesis
tert-Butyl piperidine-1-carboxylateUnsubstituted piperidine, Boc groupPeptide synthesis
Ethyl piperidin-3-ylcarbamateEthyl ester, no tert-butyl groupAntimicrobial agents

Unique Advantages:

  • Enhanced stability compared to non-Boc-protected analogs .

  • Superior solubility in organic solvents vs. hydrophilic derivatives .

Research Findings and Future Directions

Mechanistic Insights

Studies highlight its role in modulating dopamine D2/D3 receptor binding, critical for antipsychotic activity . Molecular docking simulations reveal favorable interactions with receptor hydrophobic pockets, driven by the tert-butyl group .

Challenges and Innovations

  • Stereochemical Control: Asymmetric synthesis using chiral catalysts (e.g., BINOL) remains under exploration .

  • Scalability: Continuous-flow systems are being tested to improve large-scale production efficiency .

Future Applications

  • Targeted Drug Delivery: Conjugation with nanoparticles for CNS penetration .

  • Multi-Target Ligands: Hybrid derivatives for polypharmacology in neurodegenerative diseases .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator